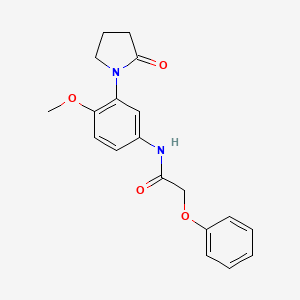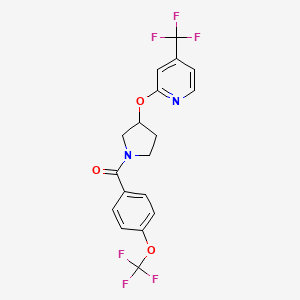
2,6-dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzamides are a significant class of amide compounds . These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries . They have diverse applications due to their unique properties, making them valuable tools for studying biological systems and developing new therapeutic agents.
Synthesis Analysis
Benzamide compounds can be synthesized starting from dimethoxybenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using spectroscopic methods such as IR, 1H NMR, and 13C NMR .Scientific Research Applications
Antioxidant Capacity Assays
ABTS/PP Decolorization Assay : This assay is widely used to measure the antioxidant capacity of compounds, including those with benzamide structures or related functional groups. Some antioxidants can form coupling adducts with radical cations like ABTS•+, indicating a specific reaction for certain antioxidants. This can be an area of interest for researching the antioxidant capacity of 2,6-dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide (Ilyasov et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Amyloid Imaging Ligands : Compounds with specific functional groups, similar to the structure , have been used as imaging ligands to measure amyloid in vivo in the brain of patients with Alzheimer's disease. This suggests potential research applications in developing new imaging agents or studying the pathophysiological mechanisms of Alzheimer's disease (Nordberg, 2007).
Antioxidant and Anti-inflammatory Agents
Benzofused Thiazole Derivatives : Studies on benzofused thiazole derivatives have shown promising antioxidant and anti-inflammatory activities. This indicates a potential area of research for the compound to explore its efficacy as an alternative antioxidant and anti-inflammatory agent (Raut et al., 2020).
Pharmacological Activities of Benzothiazole Derivatives
Wide Range of Biological Activities : Benzothiazole and its derivatives, including compounds with thiadiazol structures, have been reported to exhibit a broad spectrum of biological activities. This suggests potential pharmacological applications of the compound , ranging from antimicrobial to anti-inflammatory activities (Sumit et al., 2020).
Properties
IUPAC Name |
2,6-dimethoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S2/c1-4-8-21-14-17-16-13(22-14)15-12(18)11-9(19-2)6-5-7-10(11)20-3/h5-7H,4,8H2,1-3H3,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMPMHBDTCIUJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
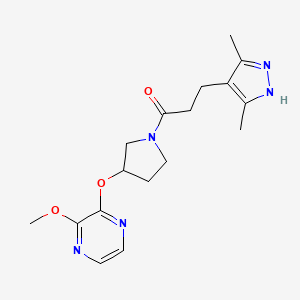

![2-methyl-N-{2-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]ethyl}propanamide](/img/structure/B2410272.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2410273.png)


![3,4,5,6-tetrachloro-N-[2-methyl-4-(pyrimidin-2-yloxy)phenyl]pyridine-2-carboxamide](/img/structure/B2410280.png)
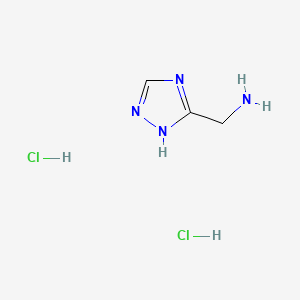
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2410282.png)
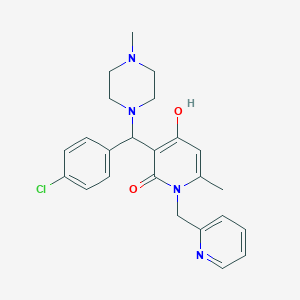
![2-((8-(3,4-dimethoxyphenyl)-(oxo)dihydropyrazolo[1,5-d][1,2,4]triazin-2-yl)thio)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2410285.png)
